5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole
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Overview
Description
5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both sulfur and nitrogen atoms in its structure.
Mechanism of Action
The mechanism of action of 5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole is not fully understood. However, it is believed that this compound acts by interacting with specific receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been found to exhibit antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. It has also been shown to have neuroprotective effects, which can be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole. One potential direction is the study of its potential applications in the field of organic electronics. Another direction is the investigation of its potential use as a catalyst in organic synthesis reactions. Additionally, further research can be conducted to understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole is a multi-step process that involves the reaction of different reagents. The synthesis starts with the reaction of 2,5-dibromothiophene with potassium tert-butoxide to form the corresponding thienyl anion. This thienyl anion then undergoes a reaction with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole to form the final product.
Scientific Research Applications
5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of organic electronics, where it can be used as a semiconductor material. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
3-(oxolan-3-yl)-5-(4H-thieno[3,2-b]pyrrol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-3-16-6-7(1)11-14-12(17-15-11)9-5-10-8(13-9)2-4-18-10/h2,4-5,7,13H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRWBADYHKEZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=C(N3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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